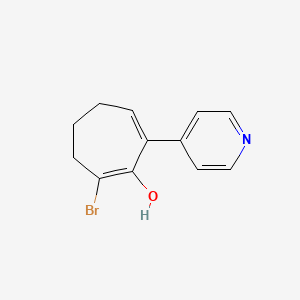
1-benzyl-N-(2-methoxyethyl)-N-methyl-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
1-benzyl-N-(2-methoxyethyl)-N-methyl-1H-pyrazole-4-carboxamide, also known as J147, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. J147 has been shown to have neuroprotective and cognitive-enhancing effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of 1-benzyl-N-(2-methoxyethyl)-N-methyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to target multiple pathways involved in neuroprotection and cognitive enhancement. 1-benzyl-N-(2-methoxyethyl)-N-methyl-1H-pyrazole-4-carboxamide has been shown to activate the transcription factor ATF4, which regulates the expression of genes involved in protein folding, mitochondrial function, and antioxidant defense. 1-benzyl-N-(2-methoxyethyl)-N-methyl-1H-pyrazole-4-carboxamide also increases the levels of the neurotrophic factor BDNF, which promotes neuronal survival and growth.
Biochemical and Physiological Effects:
1-benzyl-N-(2-methoxyethyl)-N-methyl-1H-pyrazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 1-benzyl-N-(2-methoxyethyl)-N-methyl-1H-pyrazole-4-carboxamide can reduce the production of reactive oxygen species, inhibit the formation of amyloid-beta aggregates, and increase the activity of mitochondrial enzymes. In vivo studies have shown that 1-benzyl-N-(2-methoxyethyl)-N-methyl-1H-pyrazole-4-carboxamide can improve cognitive function and memory, reduce inflammation and oxidative stress, and increase the expression of genes involved in synaptic plasticity and neurogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-benzyl-N-(2-methoxyethyl)-N-methyl-1H-pyrazole-4-carboxamide is its ability to cross the blood-brain barrier, making it an ideal candidate for the treatment of neurological disorders. 1-benzyl-N-(2-methoxyethyl)-N-methyl-1H-pyrazole-4-carboxamide has also been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of 1-benzyl-N-(2-methoxyethyl)-N-methyl-1H-pyrazole-4-carboxamide is its high cost of synthesis, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research and development of 1-benzyl-N-(2-methoxyethyl)-N-methyl-1H-pyrazole-4-carboxamide. One area of focus is the optimization of its pharmacokinetic properties to increase its efficacy and reduce its toxicity. Another direction is the investigation of its potential in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, the development of 1-benzyl-N-(2-methoxyethyl)-N-methyl-1H-pyrazole-4-carboxamide analogs with improved potency and selectivity may lead to the discovery of new therapeutic agents for the treatment of neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
1-benzyl-N-(2-methoxyethyl)-N-methyl-1H-pyrazole-4-carboxamide has been extensively studied for its therapeutic potential in various neurological disorders. In vitro studies have demonstrated its ability to protect neurons from oxidative stress, reduce inflammation, and improve mitochondrial function. In vivo studies in animal models have shown that 1-benzyl-N-(2-methoxyethyl)-N-methyl-1H-pyrazole-4-carboxamide can improve cognitive function and memory, reduce amyloid-beta levels, and increase neurogenesis in the hippocampus.
Eigenschaften
IUPAC Name |
1-benzyl-N-(2-methoxyethyl)-N-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-17(8-9-20-2)15(19)14-10-16-18(12-14)11-13-6-4-3-5-7-13/h3-7,10,12H,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNWIECASIFUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C(=O)C1=CN(N=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(2-methoxyethyl)-N-methyl-1H-pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3835491.png)
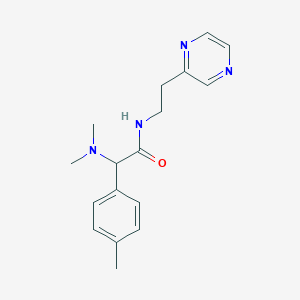
![N-cyclopropyl-5-[(pyridin-2-ylthio)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3835505.png)

![1-{1-[(3-chlorophenyl)amino]ethyl}-2,5-pyrrolidinedione](/img/structure/B3835524.png)

![4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3835533.png)
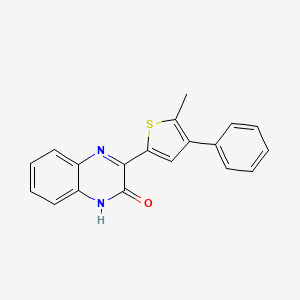
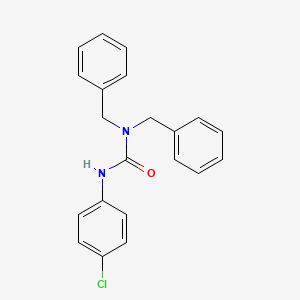
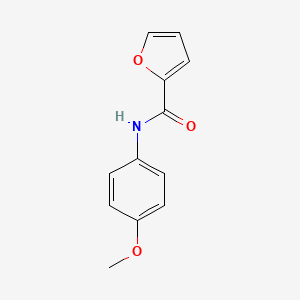
![N-{4-[2-(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethoxy]phenyl}propanamide](/img/structure/B3835587.png)

![N'-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide](/img/structure/B3835591.png)
